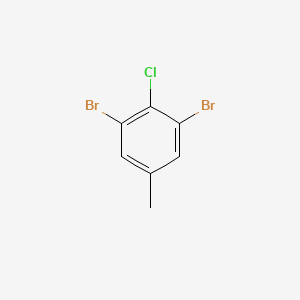

4-Chloro-3,5-dibromotoluene

Description

Contextualization of 4-Chloro-3,5-dibromotoluene within Halogenated Aromatic Compounds

This compound is a specific polysubstituted aromatic compound featuring a toluene (B28343) backbone with one chlorine and two bromine atoms attached to the benzene (B151609) ring. nih.gov Its chemical formula is C7H5Br2Cl. nih.gov This particular arrangement of halogens places it within a significant class of chemical intermediates. alfachemch.com The presence and specific positioning of the bromine and chlorine atoms on the aromatic ring are crucial in defining its reactivity and potential applications, particularly in nucleophilic substitution reactions where the halogens can act as leaving groups. cymitquimica.com Like many halogenated aromatic compounds, it is generally insoluble in water but soluble in organic solvents. cymitquimica.com

Significance of Halogen Substitution Patterns on Toluene Reactivity and Properties for Research

The type, number, and position of halogen substituents on a toluene ring have a profound impact on its electronic and steric properties, which in turn dictate its reactivity. libretexts.orgmsu.edu Halogens are generally considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions. rafflesuniversity.edu.in This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect. libretexts.org

The specific pattern of halogenation in this compound, with halogens at the 3, 4, and 5 positions relative to the methyl group, creates a unique electronic environment. The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect and hyperconjugation. quora.com The interplay between the activating methyl group and the deactivating but ortho-, para-directing halogens results in a complex reactivity profile that is a subject of research interest.

Overview of Current Research Trajectories for Halogenated Toluene Analogs

Current research on halogenated toluene analogs is diverse and expanding. In materials science, these compounds are explored for the development of novel materials, such as flame retardants and advanced polymers, where the halogen content can impart specific desirable properties. lookchem.comnih.gov The study of non-covalent interactions, such as halogen bonding, is another active area of research, as these interactions play a crucial role in molecular recognition and self-assembly processes, which are fundamental to drug design and crystal engineering. nih.govrsc.org

In the pharmaceutical and agrochemical industries, halogenated toluenes serve as key building blocks for the synthesis of complex molecules with biological activity. alfa-chemistry.comlookchem.com The introduction of halogens can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. lookchem.com Furthermore, the unique reactivity of these compounds makes them valuable intermediates in multi-step organic syntheses. For instance, they are used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, essential transformations in modern synthetic chemistry. Researchers are also investigating the photophysical properties of halogenated compounds, with some analogs showing potential as microenvironment fluorescence probes. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3-dibromo-2-chloro-5-methylbenzene | nih.gov |

| Molecular Formula | C7H5Br2Cl | nih.govscbt.com |

| Molecular Weight | 284.38 g/mol | scbt.com |

| CAS Number | 202925-05-1 | nih.govalfachemch.com |

| Predicted Boiling Point | 289.6 ± 35.0 °C | alfachemch.com |

| Predicted Density | 1.895 ± 0.06 g/cm³ | alfachemch.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2-chloro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPWZGWQKWAJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 3,5 Dibromotoluene

Established Synthetic Routes and Reaction Conditions

Stepwise Halogenation of Toluene (B28343) Precursors

A primary route to 4-Chloro-3,5-dibromotoluene begins with the chlorination of toluene. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid like iron(III) chloride (FeCl₃), yields a mixture of ortho- and para-chlorotoluene. youtube.comgoogle.com The para-isomer, 4-chlorotoluene (B122035), is the desired precursor for subsequent bromination. The directing effects of the methyl and chloro groups on the aromatic ring are crucial in this multi-step synthesis.

The subsequent bromination of 4-chlorotoluene introduces two bromine atoms onto the ring. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The combined directing effects guide the incoming bromine electrophiles to the positions ortho to the methyl group and meta to the chlorine atom, which are positions 3 and 5. This reaction is typically carried out using elemental bromine (Br₂) in the presence of a catalyst, such as iron filings or iron(III) bromide (FeBr₃), in a suitable solvent. d-nb.info

A summary of a typical stepwise synthesis is presented below:

| Step | Reactant | Reagents | Product | Key Considerations |

|---|---|---|---|---|

| 1 | Toluene | Cl₂, FeCl₃ | 4-Chlorotoluene (and o-chlorotoluene) | Separation of p-isomer is crucial. |

| 2 | 4-Chlorotoluene | Br₂, Fe or FeBr₃ | This compound | Control of reaction conditions to prevent over-bromination. |

Catalytic Approaches in Halogenation for Regioselectivity and Yield Optimization

Catalysts play a pivotal role in directing the halogenation of toluene and its derivatives, influencing both the rate of reaction and the regioselectivity of the products. In the chlorination of toluene, Lewis acids like FeCl₃ are commonly used to polarize the Cl-Cl bond, creating a stronger electrophile. youtube.comgoogle.com The choice of catalyst can affect the ratio of ortho to para isomers formed.

For the bromination of 4-chlorotoluene, iron-based catalysts are standard. However, to enhance selectivity and yield, other catalytic systems have been explored. For instance, the use of zeolites as catalysts in the chlorination of toluene has been investigated to improve the para-selectivity. researchgate.net While bromination is generally more selective than chlorination due to the nature of the reaction's transition state, optimizing catalyst and reaction conditions remains crucial to minimize the formation of byproducts. masterorganicchemistry.com The use of specific catalytic systems, such as a combination of cobalt acetate (B1210297) and sodium bromide, has been shown to influence the selectivity of bromination reactions on toluene derivatives. acs.org

Preparation from Substituted Anilines via Diazotization Reactions

An alternative and highly regioselective route to this compound involves the use of a substituted aniline (B41778) precursor, specifically 4-amino-3,5-dibromotoluene. This method leverages the Sandmeyer reaction, a versatile tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. libretexts.orguomustansiriyah.edu.iqwikipedia.org

The synthesis begins with p-toluidine (B81030) (4-methylaniline), which is first dibrominated. The strongly activating amino group directs the two bromine atoms to the ortho positions, resulting in 4-amino-3,5-dibromotoluene. libretexts.orgjapsr.in This intermediate is then subjected to a diazotization reaction, where it is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding arenediazonium salt. libretexts.orguomustansiriyah.edu.iq

The final step is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide. libretexts.orguomustansiriyah.edu.iq To synthesize this compound, copper(I) chloride (CuCl) is used to displace the diazonio group with a chlorine atom. 20.210.105 This multi-step sequence offers excellent control over the substitution pattern, as the directing effects of the amino group are exploited before it is replaced. libretexts.org A related method involves the deamination of the diazonium salt using hypophosphorous acid (H₃PO₂) after bromination, which can be used to synthesize 3,5-dibromotoluene (B156392). libretexts.org

Advanced Synthetic Techniques in Halogenated Toluene Synthesis

Continuous Flow and Microreactor Technology in Halogenation Processes

Modern synthetic chemistry is increasingly adopting continuous flow and microreactor technologies to improve the safety, efficiency, and scalability of chemical processes, including halogenations. researchgate.netrsc.org These technologies offer significant advantages over traditional batch reactions, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents like elemental bromine. researchgate.netacs.orgakjournals.com

In the context of halogenating toluene derivatives, microreactors can significantly enhance reaction rates and selectivity. researchgate.net For example, the bromination of aromatic compounds using elemental bromine has been successfully demonstrated in microreactor systems, often achieving high yields and selectivities in very short residence times. rsc.org The in situ generation of brominating agents, such as by reacting hydrogen peroxide with hydrogen bromide, can also be integrated into a continuous flow setup, further improving safety. researchgate.netproquest.com The use of catalysts, like indium chloride for benzyl (B1604629) bromination, has also been adapted to continuous flow systems, demonstrating improved selectivity compared to batch processes. nih.gov Research has shown that yields for reactions like bromination can be significantly improved when transitioning from a batch method to a microreactor. researchgate.net

Visible-Light-Induced Catalytic Selective Halogenation Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool for selective halogenation reactions. researchgate.netmdpi.com These methods often proceed under mild conditions, at or near room temperature, and can offer high regioselectivity without the need for traditional, often harsh, reagents. researchgate.netmdpi.compreprints.org

For the halogenation of toluene derivatives, various photocatalytic systems have been developed. These systems typically involve a photocatalyst that, upon absorption of visible light, initiates a radical chain reaction. For instance, eosin (B541160) Y has been used as a photocatalyst for the bromination of toluene derivatives at room temperature. Other studies have utilized different photocatalysts and halogen sources, such as N-chlorosuccinimide (NCS) for chlorination, to achieve selective C-H bond functionalization. researchgate.netmdpi.commdpi.com This approach is particularly promising for achieving benzylic halogenation, but can also be tailored for aromatic ring halogenation. preprints.orgresearchgate.netnih.gov The combination of photocatalysis with continuous flow microreactors represents a frontier in developing highly efficient and green halogenation protocols. researchgate.netasahilab.co.jp

Environmentally Conscious Synthetic Pathways and Solvent Considerations

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies for halogenated aromatic compounds. The synthesis of this compound and related compounds is no exception, with research focusing on minimizing the use of hazardous solvents and reagents.

Traditional bromination reactions of aromatic compounds often employ molecular bromine in chlorinated solvents, which can lead to the formation of polybrominated byproducts and present environmental concerns. japsr.in To address these issues, alternative, more environmentally benign approaches are being explored. One such strategy involves the use of aqueous ammonium (B1175870) bromide (NH4Br) in conjunction with bromine, which can provide a more controlled and eco-friendly brominating system. japsr.in This method aims to reduce the reliance on volatile organic solvents and improve the selectivity of the bromination process.

The choice of solvent is a critical factor in the environmental impact of a synthetic route. For instance, in the synthesis of related chloro-dimethylphenols, various organic solvents such as dichloroethane, chloroform, and chlorobenzene (B131634) have been utilized. google.com However, a push towards greener alternatives has led to investigations into solvent-free or water-assisted reaction conditions. google.com While some processes have successfully eliminated organic solvents by using water or relying on the water generated during the reaction, these methods are not universally applicable and depend on the specific substrates and reaction conditions. google.com

The development of environmentally conscious pathways for the synthesis of this compound is an ongoing area of research. The ideal process would involve a high-yield, selective reaction with minimal waste generation, utilizing non-toxic and recyclable reagents and solvents.

Utility of this compound as a Synthetic Intermediate

This compound is a valuable and versatile synthetic intermediate, serving as a foundational building block for a wide array of more complex organic molecules. Its trifunctional nature, possessing one chlorine and two bromine atoms attached to a toluene core, allows for selective and sequential chemical transformations, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Precursor for Complex Organic Molecules

The strategic placement of three different halogen atoms on the toluene ring of this compound offers multiple reaction sites for chemists to exploit. This allows for the stepwise introduction of various functional groups, leading to the construction of intricate molecular architectures. For example, related dibromotoluene compounds are used as starting materials in multi-step syntheses to produce complex pharmaceutical intermediates. google.comgoogle.com The differential reactivity of the bromine and chlorine atoms can be harnessed to perform selective cross-coupling reactions, further expanding the molecular diversity achievable from this single precursor.

Building Block in Pharmaceutical and Agrochemical Synthesis

The halogenated toluene scaffold is a common motif in many biologically active compounds. This compound and its derivatives serve as crucial building blocks in the synthesis of both pharmaceuticals and agrochemicals. shlzpharma.comlookchem.com For instance, related dibromotoluene structures are key intermediates in the synthesis of certain antihypertensive drugs. nbinno.com In the agrochemical sector, halogenated aromatic compounds are precursors to herbicides and other crop protection agents. nbinno.comgoogle.com The presence of halogen atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products. lookchem.com

Formation of Anilines and Other Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and this compound is an excellent substrate for such transformations. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds, enabling the synthesis of anilines from aryl halides. acs.orgorganic-chemistry.org This methodology can be applied to this compound to introduce amino groups, which are themselves versatile functional groups that can be further modified.

The selective coupling of different amines to the dibromotoluene core can be achieved by carefully controlling the reaction conditions and the choice of palladium catalyst and ligands. acs.org This selectivity is crucial for the synthesis of complex molecules with defined substitution patterns. Beyond anilines, other palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be employed to form new carbon-carbon bonds, further demonstrating the synthetic utility of this compound.

Mechanistic Investigations of Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Mechanisms on the Toluene (B28343) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like toluene. In this process, an electrophile—an electron-seeking species—replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, in this case, a chlorine atom and two bromine atoms, along with a methyl group, play a crucial role in determining where the new substituent will attach and how quickly the reaction will occur. ijrar.orgscribd.com

Nitration Reactions and the Regiodirecting Influence of Halogen Substituents

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a classic example of electrophilic aromatic substitution. google.com The halogen atoms (chlorine and bromine) on 4-Chloro-3,5-dibromotoluene are deactivating groups, meaning they make the ring less reactive towards electrophiles. ijrar.orglibretexts.org This is due to their inductive effect, where their high electronegativity withdraws electron density from the ring. libretexts.orgmsu.edu

However, these same halogens are ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. This directing influence stems from their ability to donate a lone pair of electrons through resonance, which helps to stabilize the intermediate carbocation (the arenium ion) formed during the reaction. ijrar.orglibretexts.orgmsu.edu

Research on similar compounds, such as the nitration of p-chlorotoluene, shows that a mixture of isomers is often formed. google.com For this compound, nitration would likely be challenging and may require harsh reaction conditions. The substitution pattern would be influenced by the competing directing effects of the methyl group and the halogens, as well as steric hindrance.

Sulfonation Reactions and Positional Selectivity

Sulfonation, the introduction of a sulfonic acid group (-SO3H), is another important electrophilic aromatic substitution reaction. google.com Unlike many other EAS reactions, sulfonation is often reversible. vaia.com This reversibility can be exploited in synthesis.

Similar to nitration, the halogen substituents in this compound deactivate the ring towards sulfonation. The directing effects remain the same, with the halogens guiding incoming electrophiles to the ortho and para positions, while the methyl group also directs to its ortho and para positions.

In a related example, the sulfonation of toluene can yield different product ratios depending on the reaction temperature, illustrating the principle of kinetic versus thermodynamic control. vaia.com At lower temperatures, the kinetically favored products (ortho and para isomers) dominate. At higher temperatures, the reaction becomes more reversible, and the thermodynamically more stable para isomer is favored. vaia.com For this compound, the positional selectivity of sulfonation would be a complex interplay of these electronic and thermodynamic factors. The sulfonic acid group can also be used as a "blocking group" to direct other substituents to specific positions before being removed. vaia.com

Impact of Steric Hindrance and Electronic Effects on Reaction Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by a delicate balance of steric hindrance and electronic effects.

Electronic Effects:

Inductive Effect: The electronegative halogen atoms (Cl and Br) withdraw electron density from the benzene (B151609) ring through the sigma bonds, deactivating the ring towards electrophilic attack. libretexts.orgmsu.edu

Resonance Effect: The halogens can donate lone pair electron density to the ring through pi-bonding, which stabilizes the intermediate carbocation. This effect is strongest at the ortho and para positions, making them more reactive than the meta position. ijrar.orglibretexts.orgmsu.edu

Activating Group: The methyl group is an electron-donating group that activates the ring towards electrophilic substitution and is also an ortho, para-director. numberanalytics.com

Steric Hindrance: The bulky bromine atoms at positions 3 and 5, along with the chlorine at position 4, create significant steric hindrance. This can physically block the approach of an incoming electrophile to the adjacent positions (2 and 6). numberanalytics.com The size of the electrophile itself is also a factor; larger electrophiles will experience more steric hindrance. libretexts.org

In this compound, the electronic effects of the halogens deactivate the entire ring but would preferentially direct an incoming electrophile to the already substituted positions. The activating methyl group directs to the 2 and 6 positions. However, the combined steric bulk of the three halogen atoms would likely make attack at these positions difficult, leading to lower reaction rates and potentially requiring more forcing conditions.

Metal-Catalyzed Transformations and Their Mechanisms

Metal-catalyzed reactions offer powerful tools for modifying halogenated aromatic compounds like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions and Ligand Effects

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new C-C bonds. organic-chemistry.org These reactions typically involve an aryl halide, a boronic acid (in the case of Suzuki coupling), a palladium catalyst, and a base. organic-chemistry.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. uwindsor.ca

For a molecule like this compound, the different carbon-halogen bonds (C-Br vs. C-Cl) have different reactivities. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition. This difference in reactivity could potentially allow for selective cross-coupling at the bromine-substituted positions.

Ligand Effects: The ligands attached to the palladium catalyst play a critical role in the efficiency and selectivity of the reaction. nih.govrsc.org Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and others, are often used to enhance the catalytic activity. nih.govsigmaaldrich.com These ligands can:

Promote the formation of the active monoligated palladium complex. sigmaaldrich.com

Increase the rate of reductive elimination. nih.gov

Influence the stability of the catalytic species. rsc.org

N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in cross-coupling reactions, often exhibiting high σ-donating ability that can activate even inert bonds like C-Cl. nih.govchemrxiv.org The choice of ligand can be crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically deactivated substrates. sigmaaldrich.comnih.gov

Interactive Data Table: Ligand Effects in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Key Features | Impact on Reactivity |

| Bulky Biarylphosphines (e.g., XPhos) | Sterically demanding, electron-rich | Promote oxidative addition and reductive elimination, stabilize active catalyst |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can activate less reactive bonds (e.g., C-Cl) |

| Bidentate Phosphines (e.g., DPPF) | Form stable complexes with defined bite angles | Can influence catalyst stability and activity |

Catalytic Dehalogenation Processes (e.g., using Au-Pd Nanoparticles)

Catalytic dehalogenation is the removal of a halogen atom and its replacement with a hydrogen atom. This process is important for environmental remediation of halogenated organic pollutants and can also be a useful synthetic transformation. mdpi.comcore.ac.uk

Bimetallic nanoparticles, particularly gold-palladium (Au-Pd) nanoparticles, have shown enhanced catalytic activity for dehalogenation reactions compared to their monometallic counterparts. mdpi.comnih.gov The improved performance is attributed to synergistic effects between the two metals. nih.gov

In Au-Pd nanoparticles, the surface is often enriched with palladium. nih.gov There is also an electronic interplay where palladium can donate electrons to the more electronegative gold. mdpi.com This charge transfer is believed to make the reductive elimination step more efficient, leading to higher catalytic activity. nih.gov These nanoparticles have been shown to be effective in the dehalogenation of various aryl halides, including brominated and chlorinated toluenes. mdpi.com The dehalogenation process often occurs via reductive pathways, where a hydrogen source is required. researchgate.netresearchgate.net

Interactive Data Table: Catalytic Dehalogenation of Aryl Halides

| Catalyst | Key Features | Mechanistic Aspect |

| Pd Nanoparticles | Active for dehalogenation | Can be supported on various materials |

| Au-Pd Bimetallic Nanoparticles | Enhanced activity compared to monometallic Pd or Au | Synergistic electronic effects, Pd surface enrichment |

| Pd/C | Commonly used heterogeneous catalyst | Hydrogen source often required (e.g., H2, formates) |

Annulative Reactions with Grignard Reagents for Ring Formation

Annulative reactions involving Grignard reagents represent a powerful strategy for constructing new ring systems. researchgate.net In the context of this compound, these reactions can proceed through various mechanistic pathways, often influenced by the specific Grignard reagent and reaction conditions employed.

One potential pathway involves the formation of a benzyne (B1209423) intermediate. The reaction of a dihaloarene with a Grignard reagent can lead to the formation of an aryne, which then undergoes further reaction to yield annulated products. For instance, studies on related dihalotoluenes, such as 3,4-dibromotoluene (B1293573), have shown that reaction with Grignard reagents can produce isomeric fluorenes, suggesting the intermediacy of benzynes. nih.gov The choice of catalyst can significantly influence the reaction pathway. For example, using Pd(OAc)2 as a catalyst at room temperature with 1,2-dibromobenzene (B107964) and 3,4-dibromotoluene has been shown to be effective in synthesizing substituted fluorenes. nih.gov

The relative reactivity of the carbon-halogen bonds is a critical factor. In unsymmetrical dihaloarenes, the regioselectivity of the annulation is determined by which halogen acts as the better leaving group and the stability of the resulting benzyne intermediate. For example, in 3-bromo-4-chlorotoluene, the reaction with a Grignard reagent led to the formation of two isomeric fluorenes in a 4:1 ratio, indicating a preference for the pathway involving the benzyne intermediate. nih.gov

The general mechanism for Grignard reagent addition to a nitrile involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine intermediate after initial addition. masterorganicchemistry.com This imine can then be hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.combyjus.com

Table 1: Regioselectivity in the Reaction of Dihalotoluenes with Grignard Reagents nih.gov

| Substrate | Grignard Reagent | Catalyst | Product Ratio (Isomer 1:Isomer 2) |

| 3,4-Dibromotoluene | 2-Mesitylmagnesium bromide | Pd(OAc)2 | 42:58 |

| 3-Bromo-4-chlorotoluene | Not specified | Not specified | ~4:1 |

| 3-Chloro-4-iodotoluene | Not specified | Not specified | ~85:15 |

Radical Reaction Pathways and Their Mechanistic Characterization

Radical reactions offer alternative pathways for the transformation of this compound. These reactions are often initiated by radical initiators or through photolysis and proceed via radical intermediates. The mechanism of such reactions can be complex, often involving chain processes.

For instance, the Sandmeyer reaction, which is used to synthesize aryl halides from diazonium salts, is known to proceed through a radical mechanism in the presence of copper(I) salts. uomustansiriyah.edu.iq While not a direct reaction of this compound itself, the principles are relevant to understanding potential radical transformations of its derivatives.

The characterization of radical intermediates is often achieved through techniques like electron spin resonance (ESR) spectroscopy. However, the direct observation of the radical cation of the parent compound can be challenging. Fragmentation patterns in mass spectrometry under electron ionization (EI) can also provide evidence for radical cation intermediates and their subsequent fragmentation pathways. uni-saarland.de The initial step in EI mass spectrometry is the formation of a radical cation (M+•) by electron impact, which then undergoes fragmentation. uni-saarland.de

Solvation Effects and Reaction Environment Influences on Chemical Transformations

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. These "solvation effects" arise from the differential solvation of the reactants, transition states, and products.

In the context of reactions involving this compound, the choice of solvent can influence the solubility of the reactants and reagents, as well as stabilize or destabilize key intermediates. For example, in reactions involving charged intermediates, such as those in nucleophilic aromatic substitution or reactions proceeding through benzyne intermediates, polar solvents can play a crucial role in stabilizing these species.

The use of ionic liquids (ILs) as a reaction medium has been shown to influence the catalytic activity in dehalogenation reactions. mdpi.com For instance, the dehalogenation of compounds like 3,5-dibromotoluene (B156392) using bimetallic Au-Pd nanoparticles was found to be significantly more active in an ionic liquid medium compared to conventional solvents. mdpi.com The structure of the ionic liquid's cation and anion can be modified to fine-tune the solvent properties for a specific application. mdpi.com

Furthermore, the reaction environment, including temperature and the presence of catalysts, can significantly alter the course of a reaction. For example, a kinetic study on the decomposition of benzoic n-butylcarbonic anhydride (B1165640) showed that the reaction rate was greatly accelerated in dimethylformamide compared to less polar solvents like n-hexadecane and nitrobenzene. dss.go.th This highlights the importance of the solvent's polarity and coordinating ability in influencing reaction kinetics.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Chloro-3,5-dibromotoluene, with its molecular formula C₇H₅Br₂Cl, NMR is critical for confirming the substitution pattern on the toluene (B28343) backbone. nih.govbldpharm.com

In the ¹H NMR spectrum of this compound, the symmetry of the molecule is a key determinant of the observed signals. The two aromatic protons, located at the C2 and C6 positions, are chemically equivalent. Consequently, they are expected to resonate at the same frequency, producing a single signal, likely a singlet. The three protons of the methyl group (-CH₃) are also equivalent and will give rise to a separate singlet.

The chemical shifts (δ) of these signals are influenced by the electronic effects of the halogen substituents. The electronegative bromine and chlorine atoms withdraw electron density from the aromatic ring, deshielding the adjacent protons and causing their signal to appear at a lower field (higher ppm value) compared to benzene (B151609) (7.26 ppm). Based on data from similar compounds like 3,5-dibromotoluene (B156392), the aromatic proton signal is anticipated to be significantly downfield. chemicalbook.comrsc.org The methyl protons are also deshielded by the nearby halogens, shifting their signal downfield from that of standard toluene (approx. 2.3 ppm). rsc.org

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (at C2, C6) | ~7.5 - 8.0 | Singlet (s) | 2H |

| -CH₃ (at C1) | ~2.4 - 2.6 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, chemically equivalent carbons will produce a single signal. The molecule has seven carbon atoms but is expected to show only five distinct signals in its proton-decoupled ¹³C NMR spectrum:

One signal for the two equivalent aromatic carbons bonded to bromine (C3 and C5).

One signal for the two equivalent aromatic carbons bonded to hydrogen (C2 and C6).

One signal for the aromatic carbon bonded to the methyl group (C1).

One signal for the aromatic carbon bonded to the chlorine atom (C4).

One signal for the methyl carbon (-CH₃).

The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbons directly bonded to the electronegative halogens (C3, C5, and C4) will be significantly deshielded and appear at a lower field. In contrast, the methyl carbon will appear at a much higher field (lower ppm). Comparing with data for related compounds like 3,5-dibromotoluene can help in assigning these signals. chemicalbook.com

Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 - 25 |

| C2, C6 | ~130 - 135 |

| C4-Cl | ~130 - 135 |

| C3, C5-Br | ~125 - 130 |

| C1 | ~140 - 145 |

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational energies of molecules. These methods are highly effective for identifying functional groups and gaining insight into molecular structure and bonding.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. Key expected absorptions include:

Aromatic C-H Stretching: A weak to medium band typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of varying intensity in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds. The out-of-plane bending bands in the 650-900 cm⁻¹ region can be indicative of the substitution pattern.

C-X (Halogen) Stretching: Vibrations for C-Cl and C-Br bonds appear in the fingerprint region at lower wavenumbers (<800 cm⁻¹). The C-Cl stretch typically occurs at a higher frequency than the C-Br stretch.

Expected Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Raman spectroscopy provides information that is complementary to IR spectroscopy. chemsrc.com While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability. For a molecule like this compound, which possesses a degree of symmetry, certain vibrations may be strong in Raman and weak or absent in IR, and vice-versa. The symmetric "breathing" mode of the substituted aromatic ring is often a strong and characteristic band in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also readily observable in Raman spectra and can be used to confirm the presence of these halogens. researchgate.net

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

For this compound, the molecular ion peak (M⁺) is of primary importance as it confirms the molecular weight (approx. 284.37 g/mol ). nih.gov A distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). miamioh.edusavemyexams.com This combination results in a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable relative intensities.

The high-energy electron ionization process often causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the methyl group. miamioh.edulibretexts.org

Loss of a Bromine Atom: A peak corresponding to [M-Br]⁺ would be expected.

Loss of a Chlorine Atom: A peak corresponding to [M-Cl]⁺ may also be observed.

Loss of a Methyl Radical: Fragmentation of the C-C bond between the ring and the methyl group would yield a stable trihalogenated benzylium-type cation, [M-CH₃]⁺ or [M-15]⁺.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| ~284 | [C₇H₅⁷⁹Br₂³⁵Cl]⁺ | Molecular Ion (M⁺) |

| ~286 | [C₇H₅⁷⁹Br⁸¹Br³⁵Cl]⁺ / [C₇H₅⁷⁹Br₂³⁷Cl]⁺ | [M+2]⁺ Isotope Peak |

| ~288 | [C₇H₅⁸¹Br₂³⁵Cl]⁺ / [C₇H₅⁷⁹Br⁸¹Br³⁷Cl]⁺ | [M+4]⁺ Isotope Peak |

| ~290 | [C₇H₅⁸¹Br₂³⁷Cl]⁺ | [M+6]⁺ Isotope Peak |

| ~269 | [C₆H₂Br₂Cl]⁺ | Loss of methyl radical (-CH₃) |

| ~205 | [C₇H₅BrCl]⁺ | Loss of a bromine radical (-Br) |

X-ray Crystallography for Solid-State Molecular Geometry and Packing (for related halogenated toluenes)

The crystal packing in halogenated aromatic compounds is a result of a delicate balance of noncovalent interactions. While van der Waals forces are dominant, more specific interactions such as halogen bonds (X···X or X···N/O), weak C-H···X hydrogen bonds, and π-π stacking interactions play a crucial role in stabilizing the crystal structure. rsc.orgacs.orgrsc.orgnih.gov The presence and orientation of a methyl group on the benzene ring can disrupt the efficient stacking observed in simpler aromatic molecules like benzene, influencing the melting point and density of the resulting crystal. rsc.org

Detailed research findings on related halogenated toluenes, such as the polymorphic forms of 2,4,6-Trinitrotoluene (TNT) and 1,4-Dibromo-2,5-bis(bromomethyl)benzene, provide critical data on how substitution patterns affect crystal packing.

Polymorphism in 2,4,6-Trinitrotoluene (TNT)

2,4,6-Trinitrotoluene (TNT) is a well-studied substituted toluene that exhibits polymorphism, crystallizing in both a stable monoclinic form and a metastable orthorhombic form. acs.orgresearchgate.net The crystal packing is primarily governed by van der Waals forces, as strong hydrogen bonding is absent. acs.orgresearchgate.net The monoclinic polymorph, with a P2₁/a space group, features a packing motif described as AABBAABB, arising from two conformationally distinct molecules in the asymmetric unit. rsc.org The subtle energy difference between the polymorphs and the existence of twinned crystals highlight the complexity of crystallization for even well-known halogenated (in this case, nitrated) toluenes. rsc.org

Table 1: Crystallographic Data for the Polymorphs of 2,4,6-Trinitrotoluene (TNT)

| Parameter | Monoclinic Form | Orthorhombic Form |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/a (P2₁/c) | Pca2₁ |

| a (Å) | 14.9113 | 14.910 |

| b (Å) | 6.0340 | 6.031 |

| c (Å) | 20.8815 | 19.680 |

| α (°) | 90 | 90 |

| β (°) | 110.365 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1761.37 | 1770.6 |

| Temperature (K) | 100 | 123 |

Data sourced from Vrcelj, R. M. et al. (2003). acs.orgacs.orgresearchgate.net

Crystal Packing in Heavily Brominated Toluene Derivatives

The compound 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a derivative of p-xylene, provides an excellent model for understanding the impact of multiple bromine substituents on crystal packing. This compound also exhibits dimorphism, with a triclinic (Form I) and a monoclinic (Form II) modification. rsc.orgrsc.org The packing in both forms is characterized by layers where molecules are linked by intermolecular Br···Br interactions. rsc.orgrsc.org Form II, which crystallizes in the common P2₁/c space group, is the thermodynamically stable form at room temperature. rsc.org The study of such polymorphs is crucial for understanding the physical properties and stability of halogenated organic solids.

Table 2: Crystallographic Data for the Polymorphs of 1,4-Dibromo-2,5-bis(bromomethyl)benzene

| Parameter | Form I (Triclinic) | Form II (Monoclinic) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 4.3542 | 9.9401 |

| b (Å) | 7.3675 | 11.3831 |

| c (Å) | 8.7140 | 10.0384 |

| α (°) | 72.481 | 90 |

| β (°) | 83.722 | 102.935 |

| γ (°) | 84.917 | 90 |

| Volume (ų) | 263.85 | 1106.51 |

| Temperature (K) | 173 | 173 |

Data sourced from Näther, C. et al. (2016). rsc.orgrsc.org

Furthermore, studies on simpler systems like p-bromotoluene show it crystallizes in the P2₁/c space group and is isostructural with the α-form of p-chlorotoluene. researchgate.net This indicates that in certain cases, the substitution of chlorine with bromine does not fundamentally alter the crystal packing arrangement, a key insight for predicting the structures of mixed halogenated compounds.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is particularly effective for predicting molecular properties related to the electron density distribution. DFT calculations are instrumental in understanding the reactivity of 4-chloro-3,5-dibromotoluene by identifying key electronic features.

Fukui indices are chemical reactivity indicators derived from DFT that help predict the most likely sites for electrophilic and nucleophilic attacks on a molecule. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

For this compound, the aromatic ring and its substituents present multiple potential reaction sites.

Electrophilic Attack: An electrophile will most likely attack the atom with the highest value of the Fukui function for a nucleophilic attack (f+). In halogenated benzenes, the carbon atoms of the ring are typically the primary sites for electrophilic substitution. The directing effects of the methyl, chloro, and bromo groups influence the electron density distribution around the ring.

Nucleophilic Attack: A nucleophile is predicted to attack the atom with the highest value of the Fukui function for an electrophilic attack (f-). In this compound, the carbon atoms bonded to the halogens are potential sites for nucleophilic aromatic substitution, although such reactions require harsh conditions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For aromatic compounds like this compound, the HOMO and LUMO are typically π-type orbitals associated with the benzene (B151609) ring. DFT calculations can determine the energies of these orbitals and map their electron densities.

Table 1: Illustrative Frontier Orbital Properties for Halogenated Toluene (B28343) Analogs This table presents typical calculated values for analogous compounds to illustrate the concepts. Specific experimental or calculated values for this compound are not available in the cited literature.

| Property | Description | Illustrative Value Range | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. | -6.0 to -7.5 eV | researchgate.netresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. | -1.0 to -2.5 eV | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO); indicates chemical reactivity and stability. | 4.0 to 5.5 eV | researchgate.netschrodinger.com |

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Prediction of Electrophilic and Nucleophilic Attack Sites (Fukui Indices)

Transition State Modeling for Reaction Pathway Elucidation and Energy Barriers

Transition state theory is a cornerstone of chemical kinetics, and computational modeling is used to locate the transition state structure—the highest energy point along a reaction coordinate. By modeling the transition state, chemists can elucidate detailed reaction mechanisms and calculate the activation energy barrier, which determines the reaction rate.

For this compound, transition state modeling could be applied to various reactions, such as:

Electrophilic Aromatic Substitution: Calculating the energy barriers for the formation of sigma complexes (arenium ions) at different positions on the aromatic ring to predict regioselectivity.

Nucleophilic Aromatic Substitution: Modeling the pathway for the displacement of one of the halogen atoms by a nucleophile.

Oxidation of the Methyl Group: Determining the transition state for the conversion of the toluene methyl group into a carboxyl or other functional group.

These calculations provide a theoretical basis for understanding why certain products are favored over others and under what conditions a reaction is likely to proceed. For instance, studies on the synthesis of related compounds like 3,5-bis(diphenylphosphinothioyl)toluene from 3,5-dibromotoluene (B156392) involve cyclometalation reactions where transition state modeling would be invaluable for understanding the mechanism. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Geometry and Thermodynamic Parameters

Ab initio (from first principles) and semi-empirical methods are two other classes of quantum chemical calculations used to determine molecular properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using experimental data beyond fundamental physical constants. They are computationally intensive but can provide highly accurate results for molecular geometry (bond lengths, bond angles) and other properties.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. They are faster than ab initio or DFT methods, making them suitable for larger molecules, though they are generally less accurate.

These methods are employed to calculate key thermodynamic parameters, providing insight into the stability and energy of the molecule. PubChem provides computationally generated properties for this compound, which are derived from such theoretical models. nih.gov

Table 2: Computed Molecular and Thermodynamic Properties for this compound and a Key Analog

| Property | This compound | 3,5-Dibromotoluene | Unit | Source |

|---|---|---|---|---|

| Molecular Formula | C₇H₅Br₂Cl | C₇H₆Br₂ | - | nih.govchemeo.com |

| Molecular Weight | 284.37 | 249.93 | g/mol | nih.govchemeo.com |

| XLogP3-AA | 4.3 | 3.5 | - | nih.govchemeo.com |

| Enthalpy of Formation (ΔfH°gas) | Not Available | 78.44 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | Not Available | 47.65 | kJ/mol | chemeo.com |

| Boiling Point (Tboil) | Not Available | 519.20 | K | chemeo.com |

| Melting Point (Tfus) | Not Available | 339.71 | K | chemeo.com |

Note: Data for this compound is limited. Data for the closely related analog 3,5-Dibromotoluene is provided for context from Cheméo, based on the Joback and Crippen calculation methods. chemeo.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (for analogous systems)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of molecules.

While specific MD studies on this compound are not prominent in the literature, this technique is highly relevant for understanding its behavior in condensed phases (liquids or solids). For analogous systems, MD simulations are used to:

Analyze Conformational Preferences: Although the benzene ring is rigid, the orientation of the methyl group's hydrogen atoms can be studied.

Study Intermolecular Interactions: In a simulation box containing multiple molecules, MD can model how they pack together and interact through van der Waals forces and electrostatic interactions. This is crucial for predicting crystal structures and understanding solubility.

Simulate Behavior in Solution: MD can model the interactions between this compound and solvent molecules, helping to explain its solubility and behavior in different chemical environments.

For example, MD simulations have been used to study how molecules like sucrose (B13894) interact with their environment, with substitutions affecting the hydrogen bonding network and dissociation from active sites. researchgate.net Similar principles would apply to simulating the interactions of this compound in various media.

Environmental Research and Remediation Applications

Environmental Occurrence and Distribution as Halogenated Aromatic Contaminants

Halogenated aromatic compounds, including brominated and chlorinated toluenes, are recognized as environmental contaminants. nih.gov These substances can enter the environment through various channels, including their manufacture and use as pesticides, flame retardants, solvents, and chemical intermediates. nih.govoaepublish.com Their chemical stability often leads to persistence in environmental matrices.

The distribution of these contaminants is widespread, with occurrences documented in soil, groundwater, surface water, and sediments. oaepublish.comepa.gov For instance, halogenated organic compounds have been identified at contaminated industrial sites and in waste streams. nih.govepa.gov The lipophilic (fat-soluble) nature of many halogenated aromatics facilitates their bioaccumulation in the food chain, posing potential risks to ecosystems and public health. nih.govoaepublish.com While specific data on the environmental concentrations of 4-Chloro-3,5-dibromotoluene is not widely available, the behavior of related compounds provides insight into its likely environmental fate. For example, various chlorinated and brominated compounds are monitored in environmental assessments near industrial and waste sites. mdpi.comepa.gov

Table 1: Environmental Matrices and Potential Presence of Halogenated Toluene (B28343) Derivatives

| Environmental Matrix | Potential for Contamination | Related Compounds Found |

|---|---|---|

| Soil | High, due to industrial discharge and disposal. oaepublish.comepa.gov | Pentachlorophenol, Tetrachlorobenzene, PAHs, TPH. epa.govresearchgate.net |

| Groundwater | High, due to leaching from contaminated soil. nih.gov | Chlorinated solvents (DCA, TCA, PCE), Toluene. acs.orglsu.edu |

| Surface Water | Moderate, from runoff and atmospheric deposition. oaepublish.com | Novel flame retardants and their metabolites. oaepublish.com |

| Sediments | High, as compounds settle and accumulate. oaepublish.commdpi.com | Bromoform, Dibromoacetic acid, Chlorodibromoacetic acid. mdpi.com |

Pathways of Environmental Degradation and Persistence

The persistence of halogenated aromatic compounds like this compound in the environment is a significant concern. Their degradation can occur through both abiotic and biotic pathways, although these processes can be slow. The carbon-halogen bond is generally strong, making these compounds recalcitrant to natural degradation. nih.gov

Microorganisms have, however, evolved enzymatic systems capable of breaking down a wide variety of synthetic, halogenated chemicals. nih.gov Biodegradation can occur under both aerobic and anaerobic conditions. A key mechanism is dehalogenation, where the halogen substituent is removed from the aromatic ring, which is often the initial and rate-limiting step in the degradation pathway. Following dehalogenation, the resulting aromatic hydrocarbon can be further broken down and mineralized by microbial communities. nih.gov For example, studies have shown that certain bacteria can degrade compounds like 1,4-dichlorobenzene. nih.gov The persistence of these compounds is influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of suitable microbial populations. nih.gov

**6.3. Advanced Remediation Techniques and Strategies

Given the persistence of halogenated aromatics, research has focused on developing effective remediation technologies.

Catalytic dehalogenation is a promising technology for the environmental cleanup of halogenated organic compounds. This process often involves the use of metal catalysts, particularly palladium (Pd), to facilitate the removal of halogen atoms and their replacement with hydrogen atoms (hydrodehalogenation). mdpi.comresearchgate.net

Recent advancements have focused on using nanoparticles as catalysts due to their high surface-area-to-volume ratio, which enhances catalytic activity. For instance, bimetallic gold-palladium (Au-Pd) nanoparticles have been shown to be highly effective for the dehalogenation of compounds such as 4-bromotoluene (B49008) and 3,5-dibromotoluene (B156392), demonstrating significantly higher activity than Pd nanoparticles alone. mdpi.com The reaction is relevant for removing toxic organic halides from the environment. mdpi.com This technology can be applied in various systems, including the treatment of contaminated water and soil extracts. researchgate.netmdpi.com

Table 2: Catalysts in Dehalogenation of Aromatic Halides

| Catalyst | Target Compound(s) | Key Finding |

|---|---|---|

| Au-Pd Nanoparticles | 2-chloronitrobenzene, 4-bromotoluene, 3,5-dibromotoluene | Bimetallic nanoparticles showed superior catalytic activity compared to single-metal nanoparticles. mdpi.com |

| Palladium on Carbon (Pd/C) | Benzylic Halides, Chlorobenzene (B131634), Dichlorobiphenyl | Effective for both dehalogenation and hydrogenation processes. researchgate.net |

| Palladium on Alumina | Tetrachlorobenzene (TeCB) | Successfully dehalogenated TeCB extracted from contaminated soil. researchgate.net |

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. nih.gov For halogenated aromatic compounds, this often involves stimulating indigenous microbial populations (biostimulation) or introducing specialized microbes to a contaminated site (bioaugmentation). e3s-conferences.org

Research has demonstrated that microbial consortia can be enriched to effectively degrade chlorinated solvents. acs.orgnih.gov In some cases, the addition of electron donors like molasses can stimulate anaerobic reductive dechlorination. acs.org While this has been successful for chlorinated aliphatic compounds, it has also led to the unintended biogenic production of other contaminants like toluene from precursors present at the site. acs.orglsu.edunih.gov This highlights the complexity of subsurface microbial processes. Nevertheless, the potential for microorganisms to carry out dehalogenation makes bioremediation a key area of investigation for compounds like this compound. nih.gove3s-conferences.org Studies have shown that combining bioaugmentation and biostimulation can achieve very high removal efficiencies for toluene, a core component of the target compound. e3s-conferences.org

Catalytic Dehalogenation for Environmental Cleanup

Formation as Disinfection By-products or Combustion By-products (for related brominated/chlorinated aromatics)

Halogenated aromatic compounds can be unintentionally formed during industrial and municipal processes. A major source is the formation of disinfection by-products (DBPs) during water treatment. rsc.orgnih.gov When chlorine is used to disinfect water containing natural organic matter (NOM) and bromide ions, a wide range of halogenated DBPs can be generated, including trihalomethanes (THMs) and haloacetic acids (HAAs). rsc.orgresearchgate.netacs.org

The presence of bromide in the source water can lead to the formation of brominated and mixed chloro-bromo DBPs. rsc.org Similarly, the chlorination of water containing anthropogenic pollutants like pharmaceuticals or personal care products can lead to the formation of aromatic halogenated DBPs. nih.gov While the formation of this compound as a DBP is not specifically documented, the fundamental chemistry suggests that precursors with a toluene-like structure could potentially react with chlorine and bromine to form such compounds.

Additionally, halogenated aromatics can be formed as by-products from the combustion or degradation of materials containing flame retardants. oaepublish.com Many modern flame retardants are halogenated organic compounds, and their incomplete combustion or environmental degradation can lead to the formation of various halogenated by-products. oaepublish.com

Biological Activity Research and Mechanistic Implications

Antimicrobial Activity Investigations

Investigations into halogenated aromatic compounds have consistently demonstrated their potential as antimicrobial agents. The specific substitution pattern of 4-Chloro-3,5-dibromotoluene—featuring three halogen atoms on the benzene (B151609) ring—suggests a high likelihood of biological activity.

Direct studies detailing the minimum inhibitory concentrations (MICs) of this compound against specific bacterial strains are not extensively documented in the reviewed literature. However, research on analogous compounds provides a strong basis for inferring its potential efficacy. For instance, studies on halogenated phenazines and acridines have shown potent activity against Gram-positive pathogens, including multidrug-resistant strains. nih.gov One study identified phenazine (B1670421) analogues 5g and 5h as highly potent, with MICs ranging from ≤0.10 to 0.30 μM against various clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov Another potent compound, an acridine (B1665455) analogue 9c , demonstrated MICs between 0.15 and 0.39 μM against the same strains. nih.gov

Similarly, research into halogenated pyrrolopyrimidines found that derivatives containing bromo or iodo substitutions were highly active against Staphylococcus aureus, with the most potent compounds exhibiting an MIC of 8 mg/L. nih.gov The efficacy of these related structures underscores the potential of this compound as an antibacterial agent, particularly against Gram-positive bacteria. The compound 4-chloro-3,5-dimethylphenol, which shares a chlorinated and substituted benzene ring structure, is known to be bactericidal against most Gram-positive bacteria. ebi.ac.uk

Table 1: Antimicrobial Efficacy of Halogenated Analogs

| Compound/Class | Target Strain(s) | Reported Efficacy (MIC) |

|---|---|---|

| Halogenated Phenazines (5g, 5h) | MRSA/MRSE Clinical Isolates | ≤0.10 - 0.30 μM nih.gov |

| Halogenated Acridine (9c) | MRSA/MRSE Clinical Isolates | 0.15 - 0.39 μM nih.gov |

| Halogenated Acridine (9c) | Vancomycin-resistant Enterococcus faecium | 0.10 μM nih.gov |

This table presents data for analogous compounds to infer the potential activity of this compound.

A primary mechanism by which many halogenated phenolic compounds exert their antimicrobial effect is the disruption of the bacterial cell membrane. smolecule.com For example, chloroxylenol (4-chloro-3,5-dimethylphenol), a structurally related antiseptic, is believed to disrupt microbial cell membranes, leading to a loss of cellular integrity and eventual cell death. ebi.ac.uksmolecule.com This mechanism is particularly effective against Gram-positive bacteria. smolecule.com Given the lipophilic nature imparted by the bromine and chlorine atoms, it is plausible that this compound could partition into the lipid bilayer of bacterial membranes, altering their fluidity and function, and leading to leakage of intracellular components.

Beyond membrane disruption, halogenated compounds can inhibit essential microbial enzymes and receptors. Molecular docking studies on novel antimicrobial agents have suggested strong binding to enzymes like DNA gyrase, which is crucial for bacterial DNA replication. researchgate.net Furthermore, derivatives of 2,5-dibromotoluene (B165575) have been used to synthesize inhibitors of phenylalanine ammonia-lyase, a plant enzyme, indicating that the dibromotoluene scaffold can be adapted to target specific enzyme active sites. researchgate.net The imidazole (B134444) ring, often found in bioactive compounds, can readily attach to various enzymes and receptors, and its derivatives have been widely studied for pharmacological effects. researchgate.net This suggests that the halogenated toluene (B28343) structure could serve as a pharmacophore that interacts with various biological targets.

Mechanistic Studies of Cell Membrane Integrity Disruption

Interactions with Biological Systems and Molecular Targets

The interaction of this compound with biological systems is governed by its chemical structure, which dictates its potential binding affinities and the types of molecular targets it can engage.

While specific binding sites for this compound have not been explicitly identified, inferences can be drawn from studies of similar molecules. The primary targets for such halogenated antimicrobial compounds are often microbial membranes and essential enzymes. smolecule.comresearchgate.net For the oxadiazole class of antibiotics, which also feature halogenated aromatic rings, the target was identified as penicillin-binding proteins involved in cell-wall biosynthesis. conicet.gov.ar Other potential targets could include metabolic enzymes, as seen with inhibitors of phenylalanine ammonia-lyase derived from dibromotoluene. researchgate.net

Structure-Activity Relationship (SAR) studies provide crucial insights into how the chemical features of this compound contribute to its potential bioactivity.

Impact of Halogenation : The presence, type, and position of halogens are critical. Studies on various classes of antibiotics reveal that hydrophobic substituents, especially halogens like chlorine and bromine, on an aromatic ring are generally well-tolerated or beneficial for antimicrobial activity. conicet.gov.ar In one study on oxadiazoles, adding chlorine atoms to a pyrazole (B372694) ring retained potent activity against S. aureus. conicet.gov.ar Research on pyrrolopyrimidines showed that activity was highly dependent on substitution with heavy halogens like bromine or iodine. nih.gov

Lipophilicity and Substituent Position : Quantitative SAR (QSAR) models have identified moderate lipophilicity (logP between 3 and 5) as a key predictor of antibacterial activity. researchgate.net The three halogen atoms on this compound would significantly increase its lipophilicity, likely enhancing its ability to cross bacterial cell membranes. The presence of electronegative substituents, such as the chlorine and bromine atoms on this compound, has also been identified as a positive predictor of antibacterial potency. researchgate.net

Steric Effects : The size and position of the halogen atoms can influence how the molecule fits into a biological target's binding site. The replacement of bromine with smaller (chlorine) or larger (iodine) halogens can alter steric bulk, which in turn affects binding efficiency and biological activity.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Halogenated Aromatic Compounds

| Structural Feature | Impact on Antimicrobial Activity | Source |

|---|---|---|

| Halogen Substitution | Often enhances activity, especially heavy halogens (Br, I). | nih.govconicet.gov.ar |

| Hydrophobicity | Increased hydrophobicity is generally tolerated and can improve potency. | conicet.gov.ar |

| Electronegativity | Electronegative substituents are positive predictors of activity. | researchgate.net |

Identification of Key Molecular Binding Sites

Potential Applications in Pest Control

Currently, there is limited publicly available scientific literature detailing the direct application or investigation of this compound in the field of pest control. While halogenated organic compounds are a broad class of chemicals that include many pesticides, specific research into the pesticidal, herbicidal, or fungicidal properties of this compound is not prominently documented in the reviewed sources. Related compounds, such as other brominated toluenes, have been explored in agrochemical research, but direct data for this compound remains scarce.

Role as a Precursor in Medicinal Chemistry Research

This compound serves as a chemical intermediate, and while direct research on its role as a precursor in medicinal chemistry is not extensively published, the utility of its structural analogs is documented. ambeed.combldpharm.comnih.gov The strategic placement of bromine and chlorine atoms on the toluene ring makes it a potential building block for the synthesis of more complex molecules. The bromine atoms, in particular, can be readily displaced or involved in cross-coupling reactions, which are fundamental transformations in the construction of pharmacologically active compounds. acs.org

Synthesis of Bioactive Derivatives

While specific examples of bioactive derivatives synthesized directly from this compound are not detailed in the available research, the synthesis of potent biological inhibitors from a closely related analog, 1,3-dibromo-2-chlorobenzene (B185471), highlights the potential of this substitution pattern. In one study, 1,3-dibromo-2-chlorobenzene was utilized as a starting material in a Suzuki reaction to create an m-terphenyl (B1677559) core. mdpi.com This core structure was then further elaborated through a series of reactions, including Williamson ether synthesis, to produce C2-symmetrical derivatives that act as small molecule inhibitors of the Programmed Cell Death 1/Programmed Death Ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy. mdpi.com

The synthesis of 4-Amino-3,5-dibromo-toluene, a related compound, from p-toluidine (B81030) through bromination has also been reported, indicating that the dibromo-toluene scaffold is accessible for further chemical modification. japsr.in Bromoaromatic compounds are widely utilized as intermediates in the production of pharmaceuticals due to their synthetic versatility. japsr.in

Design and Development of Pharmacologically Active Compounds

The design of pharmacologically active compounds often relies on the use of versatile chemical scaffolds that can be systematically modified to optimize biological activity. Although direct evidence for this compound is limited, the development of PD-1/PD-L1 inhibitors from the analogous 1,3-dibromo-2-chlorobenzene demonstrates the principles of using such halogenated precursors. mdpi.com

In that research, the m-terphenyl core, derived from the dibromo-chloro-benzene starting material, was symmetrically functionalized with additional aromatic rings and solubilizing groups. mdpi.com This systematic modification allowed for the exploration of the structure-activity relationship, leading to the identification of compounds with significant inhibitory activity against the PD-1/PD-L1 pathway. mdpi.com One of the synthesized derivatives, which incorporated a chlorine atom in the central ring of the m-terphenyl core, showed enhanced activity with an IC50 value of 0.69 µM. mdpi.com This underscores the importance of the specific halogenation pattern on the central aromatic ring for biological efficacy.

The following table summarizes the key starting materials and the resulting pharmacologically active compounds or intermediates discussed.

| Starting Material | Synthetic Transformation | Resulting Compound/Intermediate | Potential Application | Reference |

| 1,3-Dibromo-2-chlorobenzene | Suzuki Reaction, Williamson Ether Synthesis | C2-Symmetrical m-terphenyl derivatives | PD-1/PD-L1 Inhibition | mdpi.com |

| p-Toluidine | Bromination | 4-Amino-3,5-dibromo-toluene | Pharmaceutical Intermediate | japsr.in |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Toluene (B28343) Derivatives

The chemical industry is increasingly moving away from traditional, often hazardous, synthetic routes towards greener and more sustainable alternatives. rsc.orgfu-berlin.de This shift is particularly relevant for the synthesis of halogenated toluene derivatives, which have historically relied on methods that can be harmful to the environment. rsc.org

Future research will likely focus on several key areas to develop more eco-friendly synthetic pathways:

Catalysis: The development of novel catalysts is a cornerstone of green chemistry. For halogenated toluenes, this includes creating catalysts that are more selective, reducing the formation of unwanted byproducts. researchgate.net Metal-catalyzed cross-coupling reactions, for instance, offer a highly atom-economical approach to forming carbon-halogen bonds. rsc.org

Alternative Reagents and Solvents: Researchers are exploring the use of safer, more environmentally benign reagents and solvents. nih.govnih.gov This includes moving away from hazardous elemental halogens like bromine and chlorine towards alternatives like N-halosuccinimides, though the atom economy of these reagents needs improvement. rsc.org The use of "green" solvents, such as ionic liquids or even water, is also a significant area of investigation. nih.govnsf.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety, and the ability to more easily scale up reactions. The application of flow chemistry to halogenation reactions is a promising area for creating more sustainable manufacturing processes. acs.org

Biocatalysis: Harnessing the power of enzymes for chemical synthesis is a rapidly growing field. mdpi.com Haloperoxidases, for example, are enzymes that can catalyze halogenation reactions under mild, environmentally friendly conditions. researchgate.net Further research into enzyme engineering could lead to the development of highly selective and efficient biocatalysts for the synthesis of halogenated toluenes. researchgate.net

A summary of sustainable approaches in the synthesis of halogenated compounds is presented in the table below.

| Approach | Description | Key Advantages |

| Novel Catalysis | Development of selective catalysts, including metal-catalyzed cross-coupling. | High atom economy, reduced byproducts. rsc.org |

| Alternative Reagents/Solvents | Use of safer reagents like N-halosuccinimides and green solvents like ionic liquids or water. | Reduced environmental harm, improved safety. rsc.orgnih.govnih.gov |

| Flow Chemistry | Utilization of continuous flow reactors for synthesis. | Enhanced safety, better control, and scalability. acs.org |

| Biocatalysis | Employment of enzymes like haloperoxidases for halogenation. | Mild reaction conditions, high selectivity, environmentally friendly. researchgate.netresearchgate.net |

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions. The combination of experimental techniques and theoretical calculations provides a powerful toolkit for gaining these insights.

For halogenated toluenes, researchers are using a variety of methods to unravel the intricacies of their formation and reactivity:

Spectroscopic Analysis: Techniques like FTIR and Raman spectroscopy are being used to study the formation and stability of halogen-bonded complexes in solution. mdpi.com

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model reaction pathways, predict rotational energy barriers, and understand the influence of substituents on reactivity. worldscientific.comresearchgate.netrsc.org These theoretical studies can provide detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. rsc.orgrsc.org

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of molecules, such as the interaction of halogenated compounds with proteins or other biological targets. mdpi.com

The synergy between experimental and theoretical approaches allows for a more complete picture of the chemical processes involved. For example, experimental observations of reaction outcomes can be rationalized and predicted by theoretical models, which in turn can guide the design of new experiments. dntb.gov.uaresearchgate.netudayton.edu

Green Chemistry Principles in the Synthesis and Environmental Management of Halogenated Compounds

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. royalsocietypublishing.org These principles are highly relevant to the synthesis and lifecycle management of halogenated compounds, which can be persistent environmental pollutants. scirp.orgresearchgate.netresearchgate.net

Key green chemistry principles being applied to halogenated compounds include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. royalsocietypublishing.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org